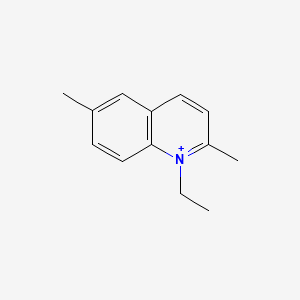![molecular formula C18H22N6O B12468414 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468414.png)
1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a morpholine and a methylphenyl group
Preparation Methods
The synthesis of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholine and methylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
- 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-OL
- 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-THIONE These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6O/c1-14-2-4-15(5-3-14)24-18-16(12-22-24)17(20-13-21-18)19-6-7-23-8-10-25-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,19,20,21) |
InChI Key |
AUTFUHQLTPEGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12468354.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)heptanoate](/img/structure/B12468356.png)
![4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12468360.png)

![2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline](/img/structure/B12468369.png)
![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12468377.png)
![2-(tetrahydrofuran-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468404.png)
![2-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-N-phenylhydrazinecarboxamide](/img/structure/B12468412.png)
![4-ethylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12468420.png)
![1,3-Bis[(phenylamino)methyl]imidazolidin-2-one](/img/structure/B12468427.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)

